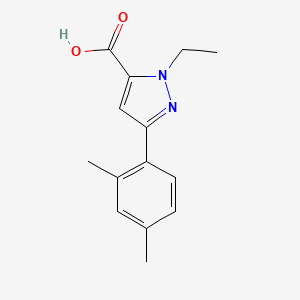

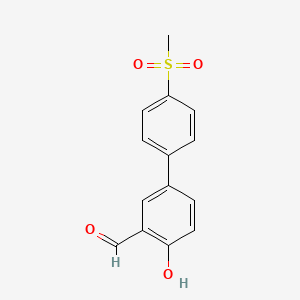

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

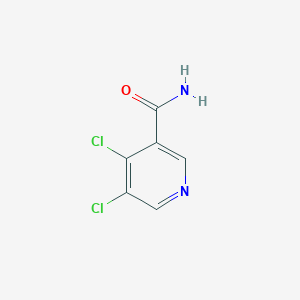

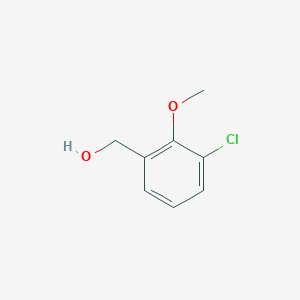

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “5-(2,4-Dimethyl-phenyl)” part suggests a phenyl group (a functional group with the formula -C6H5) attached to the pyrazole at the 5th position, with methyl groups (-CH3) at the 2nd and 4th positions of the phenyl group . The “2-ethyl” indicates an ethyl group (-CH2CH3) attached at the 2nd position of the pyrazole . The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 3rd position of the pyrazole .

Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the various groups attached at the positions indicated by the numbers in the name. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As for the chemical reactions, pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. These could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Wissenschaftliche Forschungsanwendungen

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been used as a ligand for the binding of metal ions, such as zinc and copper, and has been studied for its potential use in drug delivery systems.

Wirkmechanismus

Target of Action

Similar compounds have been associated with the modulation of neurotransmitter systems, particularly the serotonergic system .

Mode of Action

For instance, some compounds can act as selective serotonin reuptake inhibitors (SSRIs), which increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell .

Biochemical Pathways

Related compounds have been shown to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders .

Result of Action

Related compounds have been associated with significant improvements in depressive symptoms, suggesting potential neuromodulatory effects .

Vorteile Und Einschränkungen Für Laborexperimente

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, it is also a relatively potent compound, and can be toxic if not handled properly. It is therefore important to use the proper safety precautions when handling this compound in the laboratory.

Zukünftige Richtungen

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of potential future applications. It could be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It could also be used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it could be used as a ligand for the binding of metal ions, such as zinc and copper, and could be studied for its potential use in drug delivery systems. Finally, it could be studied for its potential use in the development of new drugs and treatments for a variety of diseases and disorders.

Synthesemethoden

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid can be synthesized through a three-step reaction. The first step involves the reaction of 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenylhydrazine with ethylchloroformate to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylhydrazine-3-carboxylic acid. The second step is the reaction of the acid with sodium hydroxide to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid. The third and final step is the reaction of the acid with trifluoroacetic acid to form the final product.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTSDLGNABTIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)